2,4,6-Triethylbenzyl chloride 2,4,6-Triethylbenzyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14135991
InChI: InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3
SMILES:
Molecular Formula: C13H19Cl
Molecular Weight: 210.74 g/mol

2,4,6-Triethylbenzyl chloride

CAS No.:

Cat. No.: VC14135991

Molecular Formula: C13H19Cl

Molecular Weight: 210.74 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Triethylbenzyl chloride -

Specification

Molecular Formula C13H19Cl
Molecular Weight 210.74 g/mol
IUPAC Name 2-(chloromethyl)-1,3,5-triethylbenzene
Standard InChI InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3
Standard InChI Key NXWILBDICKPUGG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=C1)CC)CCl)CC

Introduction

Synthesis and Manufacturing Processes

Acylation Reaction

The synthesis of 2,4,6-trimethylbenzoyl chloride begins with the acylation of sym-trimethylbenzene (mesitylene) using chloroacetyl chloride in the presence of an acylation catalyst. This exothermic reaction occurs at elevated temperatures (220–380°C), yielding 2,4,6-trimethyl chloroacetophenone as an intermediate .

Haloform Reaction

The intermediate undergoes a haloform reaction with sodium hypochlorite (NaClO) under phase-transfer catalysis (PTC) using quaternary ammonium salts. This step, conducted at 180–280°C, facilitates the oxidation of the methyl ketone to the corresponding carboxylic acid via cleavage of the carbon-carbon bond .

Hydrolysis and Purification

The final hydrolysis step involves neutralizing the reaction mixture with acid, followed by extraction and recrystallization to isolate pure 2,4,6-trimethylbenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into the acyl chloride derivative .

Physicochemical Properties

The compound’s physical and chemical properties are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.65 g/mol
Density1.095–1.10 g/cm³ (20°C)
Boiling Point143–146°C (60 mmHg)
Flash Point113.7–113.9°C
Refractive Index1.528–1.530
Vapor Pressure1.52 Pa (25°C)
SolubilityReacts slowly with water; soluble in organic solvents (e.g., ether, toluene)

Chemical Reactivity and Applications

Acylating Agent

The compound’s primary utility lies in its ability to transfer the mesitoyl group (–CO–C₆H₂(CH₃)₃) to nucleophiles such as amines and alcohols. This reactivity is exploited in synthesizing:

  • Photoinitiators: Derivatives like 2,4,6-trimethylbenzoyl diphenylphosphine oxide are used in UV-curable coatings and inks .

  • Pharmaceutical Intermediates: Key precursor for antihypertensive and antifungal agents .

  • Agrochemicals: Building block for herbicides and insecticides .

ParameterValue/RecommendationSource
Flash Point113.7°C (closed cup)
Personal ProtectionGloves (nitrile), goggles, and ventilation
First AidFlush eyes/skin with water; seek medical attention if inhaled or ingested

Industrial and Research Significance

The patent by CN105622398A highlights advancements in the compound’s synthesis, emphasizing reduced reaction steps and catalyst recyclability compared to traditional methods . Commercial suppliers (e.g., TCI America) offer grades with ≥98.0% purity, validated by gas chromatography (GC) and titration .

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